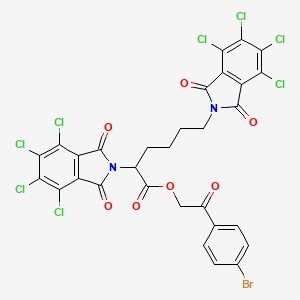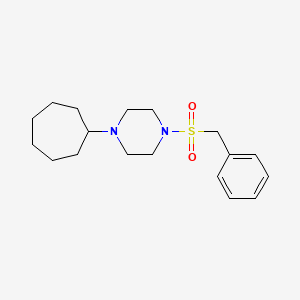![molecular formula C19H13F3N4O3 B12489307 {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12489307.png)
{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methyl-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, an oxadiazole ring, and an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, and the indazole moiety is synthesized through a condensation reaction involving a hydrazine derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action is studied to understand how it can be used in therapeutic applications.
Industry
In industrial applications, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate involves its interaction with molecular targets in biological systems. The trifluoromethyl group and oxadiazole ring may interact with enzymes or receptors, modulating their activity. The indazole moiety can also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate
- {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylbenzimidazole-3-carboxylate
- {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylpyrazole-3-carboxylate
Uniqueness
The uniqueness of {3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1-methylindazole-3-carboxylate lies in its combination of structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring contributes to its reactivity. The indazole moiety provides additional binding interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H13F3N4O3 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 1-methylindazole-3-carboxylate |
InChI |
InChI=1S/C19H13F3N4O3/c1-26-14-8-3-2-7-13(14)16(24-26)18(27)28-10-15-23-17(25-29-15)11-5-4-6-12(9-11)19(20,21)22/h2-9H,10H2,1H3 |
Clave InChI |
HORDKLLRYALLBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)C(=O)OCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B12489225.png)
![1-(Cyclohexylamino)-3-{2,3-diphenylbenzo[G]indol-1-YL}propan-2-OL](/img/structure/B12489228.png)
![2-(4-Chlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B12489229.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B12489232.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489234.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12489247.png)
![[4-(3-methylphenyl)piperazin-1-yl][5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12489253.png)
![N-(3-chloro-4-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12489269.png)
![Propan-2-yl 2-({[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B12489272.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12489276.png)


![Ethyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12489304.png)
